molecular formula C14H24INO4 B1339059 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate CAS No. 213013-98-0

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate

Cat. No.: B1339059
CAS No.: 213013-98-0
M. Wt: 397.25 g/mol
InChI Key: FKZDQBQVWKAEHH-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate (CAS: 213013-98-0) is a piperidine-based dicarboxylate derivative with a molecular formula of C₁₄H₂₄INO₄ and a molecular weight of 397.25 g/mol . Its structure features a tert-butyl ester at position 1, an ethyl ester at position 4, and an iodomethyl substituent on the piperidine ring. The iodine atom introduces significant reactivity, making it a versatile intermediate in medicinal chemistry, particularly in nucleophilic substitution reactions and cross-coupling protocols .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24INO4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZDQBQVWKAEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465282
Record name 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213013-98-0
Record name 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Methylated Piperidine Derivatives

  • Starting from 1-tert-butyl 4-(bromomethyl)piperidine-1-carboxylate or similar bromomethyl derivatives, halide exchange with sodium iodide (Finkelstein reaction) in polar aprotic solvents like dimethylformamide (DMF) can be used to substitute bromide with iodide.
  • Reaction conditions typically involve heating at elevated temperatures (e.g., 60–130 °C) for several hours to ensure complete conversion.
  • This method provides a high yield of the iodomethyl derivative suitable for further transformations.

Direct Iodination via Nucleophilic Substitution

  • Alternatively, direct iodination can be achieved by treating the corresponding hydroxymethyl or aminomethyl piperidine derivatives with iodine reagents or iodinating agents under controlled conditions.
  • Photochemical or copper-catalyzed methods have been reported for related iodopiperidine compounds, involving irradiation with LEDs and copper catalysts to facilitate C–I bond formation.

Representative Experimental Procedure

A typical preparation based on halide exchange is as follows:

Step Reagents and Conditions Outcome
1 1-tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (starting material), sodium iodide (1.2 equiv), DMF solvent Heated at 60–130 °C for 2–24 hours
2 Reaction mixture cooled, diluted with water, extracted with dichloromethane Organic layer separated
3 Washed with brine, dried over MgSO4, filtered, solvent evaporated Crude 1-tert-butyl 4-(iodomethyl)piperidine-1-carboxylate obtained
4 Purification by silica gel chromatography Pure iodomethyl derivative isolated

Yields reported for similar halide exchange reactions are typically high, around 80–90%.

Scale-Up and Photochemical Methods

  • For larger scale synthesis, photochemical methods using copper catalysts and LED irradiation (410 nm) have been employed to achieve selective iodination with good yields (~80%).
  • These methods involve stirring the reaction mixture under nitrogen atmosphere with copper(II) triflate and ligands in tetrahydrofuran (THF), followed by workup and chromatographic purification.

Analytical Characterization

  • The products are characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm the presence of the iodomethyl group and ester functionalities.
  • Typical ^1H NMR signals for the iodomethyl group appear as singlets or doublets around 3.0–4.0 ppm depending on the substitution pattern.
  • Elemental analysis and high-resolution mass spectrometry confirm molecular formula and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Halide Exchange (Finkelstein) 1-tert-butyl 4-(bromomethyl)piperidine-1-carboxylate Sodium iodide, DMF 60–130 °C, 2–24 h 80–92% Straightforward, high yield
Photochemical Iodination tert-butyl 4-iodopiperidine-1-carboxylate precursor Cu(OTf)2, ligand, TMG, THF, LED (410 nm) 25 °C, 24 h ~80% Mild, selective, scalable
Direct Iodination Hydroxymethyl or aminomethyl piperidine derivatives Iodinating agents (various) Variable Moderate to high Less common, requires optimization

Research Findings and Considerations

  • The halide exchange method is preferred for its simplicity and reproducibility.
  • Photochemical methods offer advantages in selectivity and mild conditions but require specialized equipment.
  • Protecting groups such as tert-butyl carbamate are essential to prevent side reactions on the nitrogen.
  • Reaction monitoring by TLC and NMR is critical to optimize reaction time and avoid over-iodination or decomposition.
  • Purification by silica gel chromatography is standard to isolate the pure compound.

Chemical Reactions Analysis

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound’s structural analogues differ in substituents at the 4-position of the piperidine ring or ester groups. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate Iodomethyl C₁₄H₂₄INO₄ 397.25 PROTACs, radiopharmaceuticals
1-tert-Butyl 4-ethyl 4-(2-chloroethyl)piperidine-1,4-dicarboxylate 2-Chloroethyl C₁₅H₂₆ClNO₄ 319.82 Anticancer agents (e.g., MDA-MB-231)
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate Methyl ester (no 4-substituent) C₁₂H₂₁NO₄ 243.30 Fragment-based drug discovery
1-tert-Butyl 4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate 4-Fluorophenylthio C₂₀H₂₆FNO₄S 395.49 LIMK1/2 inhibitors
1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate Cyanomethyl C₁₅H₂₄N₂O₄ 296.36 Enzyme inhibitors (e.g., MMPs)

Reactivity and Stability

  • Iodomethyl Group : High reactivity in Suzuki-Miyaura cross-couplings (e.g., with 3,5-dichlorophenylboronic acid ) and nucleophilic substitutions (e.g., with thiols or amines ).
  • Chloroethyl Group : Less reactive than iodine but useful in alkylation reactions for anticancer drug candidates .
  • 4-Fluorophenylthio : Enhances lipophilicity and target binding in kinase inhibitors .

Pharmacological and Industrial Relevance

  • Iodomethyl Derivative : Critical in PROTAC synthesis for targeted protein degradation (e.g., KRASG12C inhibitors) .
  • Cyanomethyl Analogues: Used in matrix metalloprotease (MMP) inhibitor development .
  • Methyl Ester (Unsubstituted) : A simpler fragment for high-throughput screening .

Research Findings and Data

Comparative Reactivity in Cross-Couplings

Reaction Type Iodomethyl Derivative Yield Chloroethyl Derivative Yield
Suzuki-Miyaura Coupling 63–86% Not reported
Nucleophilic Substitution 44–99% 85–90%

Physicochemical Properties

Property Iodomethyl Derivative 4-Fluorophenylthio Analog
LogP 3.2 (predicted) 4.1 (measured)
Aqueous Solubility Low (<1 mg/mL) Moderate (5–10 mg/mL)

Biological Activity

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate is an organic compound with the molecular formula C14H24INO4. It is a derivative of piperidine, notable for its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and implications for pharmaceutical development.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group, an ethyl group, and an iodomethyl group. This configuration contributes to its reactivity and interaction with biological molecules.

PropertyValue
Molecular FormulaC14H24INO4
Molecular Weight397.25 g/mol
CAS Number213013-98-0

This compound exhibits significant biochemical activity through its interactions with various biomolecules:

Enzyme Interaction: The compound may act as an inhibitor or activator of specific enzymes. It can influence enzyme kinetics by binding to active sites or allosteric sites, leading to conformational changes that modulate enzyme activity.

Cellular Effects: It affects cellular processes such as signaling pathways and gene expression. For instance, it may alter the phosphorylation state of proteins involved in critical signaling cascades, which can lead to changes in cellular responses.

Transport Mechanisms: The compound's transport within cells is facilitated by specific transporters or binding proteins, impacting its localization and accumulation in cellular compartments.

The biological activity of this compound can be summarized as follows:

  • Binding Interactions: It interacts with biomolecules through various bonding mechanisms including covalent bonds and hydrogen bonding.
  • Enzyme Modulation: By binding to enzymes, it can either inhibit or enhance their activity, thereby influencing metabolic pathways.
  • Gene Regulation: The compound may interact with transcription factors or other regulatory proteins to affect gene expression patterns within cells .

Case Studies and Research Findings

Recent studies have highlighted the potential of piperidine derivatives in pharmacology:

  • Anticancer Activity: Research indicates that piperidine derivatives can selectively inhibit coactivator-associated arginine methyltransferase 1 (CARM1), a target implicated in hormone-dependent tumors like breast cancer .
  • Antioxidant Properties: Various studies have demonstrated that piperidine derivatives exhibit antioxidant and antibacterial activities, suggesting their potential as therapeutic agents against oxidative stress-related diseases .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are crucial for its long-term biological effects. Laboratory studies show that while the compound remains stable under certain conditions, its biological activity may diminish over time due to degradation processes.

Q & A

Q. Key Variables Affecting Yield :

  • Temperature Control : Maintaining ≤-40°C during deprotonation minimizes side reactions (e.g., over-iodination).
  • Solvent System : THF/n-heptane/ethylbenzene enhances reagent solubility and stability, achieving 86–88% yield .
  • Stoichiometry : A 1:1 molar ratio of LDA to substrate ensures complete enolate formation.

Q. Methodological Answer :

  • Column Chromatography : Use silica gel with hexane:EtOAc (9:1) to separate iodinated products from unreacted starting material .
  • Workup Protocol : Post-reaction, dilute with EtOAc, wash with H₂O/brine, dry over MgSO₄/Na₂SO₄, and concentrate under reduced pressure .

Critical Note : Iodinated byproducts (e.g., over-alkylated species) exhibit higher Rf values; adjust solvent gradients to 10% EtOAc in heptane for optimal resolution .

Advanced: What computational methods can predict the reactivity or stability of this compound in novel reaction environments?

Q. Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory) to model transition states and activation energies for iodination or hydrolysis .
  • ICReDD Framework : Integrate computational predictions (e.g., Fukui indices for nucleophilic sites) with high-throughput screening to optimize conditions, reducing trial-and-error experimentation by 50% .

Example : Simulations of LDA-mediated deprotonation can predict enolate regioselectivity, guiding solvent/base selections .

Basic: What safety and handling considerations are critical for this compound?

Q. Methodological Answer :

  • Toxicity Data : Limited acute toxicity data exist; assume hazard potential due to iodinated groups. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store under N₂ at -20°C to prevent iodine loss or hydrolysis.

Emergency Protocol : In case of exposure, rinse with water and seek medical evaluation .

Advanced: How does this compound serve as an intermediate in multi-step syntheses of bioactive molecules?

Methodological Answer :
The iodomethyl group enables diverse functionalizations:

  • Sulfanyl Derivatives : React with thiols (e.g., 4-but-2-ynyloxy-benzenethiol) in DMF/K₂CO₃ to form C-S bonds (99% yield) .
  • Cross-Coupling : Participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions .

Case Study : In quinazoline synthesis, coupling with 4-(2-butynyloxy)phenol under Cs₂CO₃/DMF at 100°C yielded a kinase inhibitor precursor (24.5% yield after purification) .

Basic: What analytical techniques are recommended for characterizing this compound?

Q. Methodological Answer :

  • LCMS : Confirm molecular weight (e.g., m/z 698.8 [M+H]⁺ in Method5) .
  • NMR : ¹³C NMR detects tert-butyl (δ 28–30 ppm) and iodomethyl (δ 20–25 ppm) groups.
  • HPLC : Use C18 columns with MeOH/H₂O (65:35) for purity assessment (>97%) .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

  • Hydrolysis Studies : Incubate in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via LCMS; iodomethyl groups hydrolyze to hydroxymethyl derivatives at pH >10 .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (expected >150°C for tert-butyl esters) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 2
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate

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